molecular formula C28H39N7O9 B1679578 Rotigaptide CAS No. 355151-12-1

Rotigaptide

Katalognummer B1679578
CAS-Nummer: 355151-12-1
Molekulargewicht: 617.7 g/mol
InChI-Schlüssel: GFJRASPBQLDRRY-TWTQBQJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rotigaptide, also known as ZP-123, is a peptide analog under clinical investigation for the treatment of cardiac arrhythmias, specifically atrial fibrillation . It has been shown to increase gap junction intercellular conductance in cardiac muscle cells .


Synthesis Analysis

Rotigaptide is proposed to exert its anti-arrhythmic effects by improving myocardial gap-junction communication . It has been observed that Rotigaptide (35–100 nM) acutely and chronically increased the resting gap-junction conductance (gj), and normalized steady-state minimum gj (Gmin) by 5–20% .


Molecular Structure Analysis

The molecular formula of Rotigaptide is C28H39N7O9 . Its molecular weight is 617.7 g/mol . The structure of Rotigaptide includes a sequence of amino acids joined by peptide bonds .


Chemical Reactions Analysis

Rotigaptide is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . It acts at connexins, preferentially to connexin 43 (Cx43). Treatment with rotigaptide has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in proper function of the connexon .


Physical And Chemical Properties Analysis

Rotigaptide is a small molecule with a molar mass of 617.660 g·mol −1 . It is an organic compound containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Wissenschaftliche Forschungsanwendungen

1. Gap-Junction Modification

Rotigaptide is primarily known for its role in modifying gap-junction communication. It has been shown to improve cardiac conduction by enhancing this communication, which is crucial for maintaining heart rhythm and function (Butera et al., 2009).

2. Antiarrhythmic Effects

Numerous studies have demonstrated the antiarrhythmic effects of rotigaptide. For instance, it has been effective in preventing ischemia-induced ventricular tachycardia and arrhythmias in heart failure models (Yu Liu et al., 2012).

3. Connexin 43 Protein Expression

Rotigaptide has shown to increase the expression of Connexin 43 (Cx43) protein in neonatal rat ventricular cardiomyocytes. Cx43 is essential for cardiac gap junction communication (Stahlhut et al., 2006).

4. Ventricular Gap-Junction Coupling

In cultured neonatal murine ventricular cardiomyocytes, rotigaptide has been shown to increase resting gap-junction conductance and reduce the magnitude and kinetics of steady-state inactivation (Lin et al., 2008).

5. Clinical Development for Atrial Fibrillation

Rotigaptide has been identified as a potential candidate for the clinical development to treat atrial fibrillation due to its potent and orally active gap-junction modifying properties (Butera et al., 2009).

6. Myocardial Infarction and Endothelial Dysfunction

Studies have also indicated the potential of rotigaptide in reducing myocardial infarction size and protecting against endothelial dysfunction related to ischemia-reperfusion injury (Pedersen et al., 2016)

Safety And Hazards

The reduction in arrhythmias induced by programmed electrical stimulation (PES) in the rotigaptide treatment group suggests that rotigaptide attenuates the negative electrophysiological or structural sequelae of infarction, resulting in hearts unable to sustain arrhythmogenesis .

Eigenschaften

IUPAC Name

(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJRASPBQLDRRY-TWTQBQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rotigaptide

CAS RN

355151-12-1
Record name Rotigaptide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotigaptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROTIGAPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rotigaptide
Reactant of Route 2
Rotigaptide
Reactant of Route 3
Rotigaptide
Reactant of Route 4
Reactant of Route 4
Rotigaptide
Reactant of Route 5
Reactant of Route 5
Rotigaptide
Reactant of Route 6
Reactant of Route 6
Rotigaptide

Citations

For This Compound
962
Citations
AL Kjølbye, K Haugan, JK Hennan… - Basic & clinical …, 2007 - Wiley Online Library
… During conditions with acute cardiac ischaemia, rotigaptide effectively prevents … , rotigaptide effectively prevents ischaemia reperfusion arrhythmias. At the cellular level, rotigaptide …
Number of citations: 72 onlinelibrary.wiley.com
NN Lang, RC Myles, FL Burton, DP Hall, YZ Chin… - Biochemical …, 2008 - Elsevier
… Rotigaptide enhances communication via the connexin 43 … to determine whether rotigaptide influences basal and … volunteers during intra-brachial infusions of rotigaptide (0.25–25 nmol/…
Number of citations: 20 www.sciencedirect.com
CM Pedersen, S Venkatasubramanian… - British Journal of …, 2016 - Wiley Online Library
… Rotigaptide increases gap junction conductance via connexin-43. We tested the hypothesis that rotigaptide … rotigaptide's properties will be most suited to these environments. Indeed, …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
RA Chowdhury, MT Debney, A Protti… - Journal of the …, 2021 - Am Heart Assoc
… days of rotigaptide or saline … rotigaptide, ventricular tachycardia/ventricular fibrillation was induced on programmed electrical stimulation in 20% and 53% of rats, respectively (rotigaptide …
Number of citations: 5 www.ahajournals.org
JM Guerra, TH Everett IV, KW Lee, E Wilson, JE Olgin - Circulation, 2006 - Am Heart Assoc
… Rotigaptide (ZP123) augments gap junction conductance, improving cell-to-cell coupling. We studied the effects of rotigaptide … The present study investigates the effects of rotigaptide on …
Number of citations: 151 www.ahajournals.org
JK Hennan, RE Swillo, GA Morgan, JC Keith… - … of Pharmacology and …, 2006 - ASPET
… In conclusion, these results demonstrate that rotigaptide is a … and cardioprotective effects of rotigaptide in the dog to … area at risk after treatment with rotigaptide. We also present …
Number of citations: 101 jpet.aspetjournals.org
X Lin, C Zemlin, JK Hennan, JS Petersen… - Cardiovascular …, 2008 - academic.oup.com
… Rotigaptide has been advanced into clinical development and the safety evaluation from … of rotigaptide on cardiac gap junctions, we investigated the effects of rotigaptide treatment on …
Number of citations: 42 academic.oup.com
K Haugan, N Marcussen, AL Kjølbye… - Journal of …, 2006 - journals.lww.com
… rotigaptide (ZP123) increases cardiac gap junction intercellular communication and the purpose of the present study was to examine the effects of rotigaptide … treated with rotigaptide at …
Number of citations: 50 journals.lww.com
A Shiroshita-Takeshita, M Sakabe, K Haugan… - Circulation, 2007 - Am Heart Assoc
Background— Abnormal intercellular communication caused by connexin dysfunction may be involved in atrial fibrillation (AF). The present study assessed the effect of the gap …
Number of citations: 155 www.ahajournals.org
LN Axelsen, M Stahlhut, S Mohammed… - Journal of molecular and …, 2006 - Elsevier
… the antiarrhythmic peptide analogue rotigaptide (formerly known … Treatment with rotigaptide significantly increased the time to … be possible downstream targets for rotigaptide signaling. …
Number of citations: 162 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.